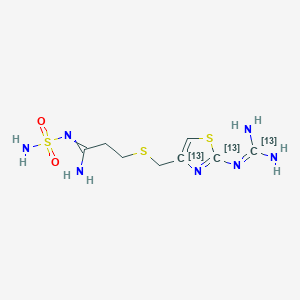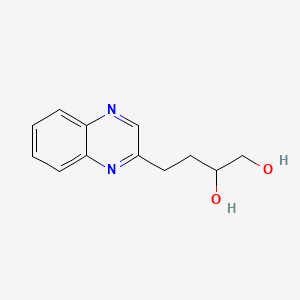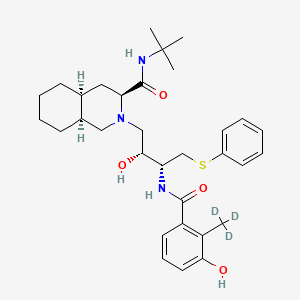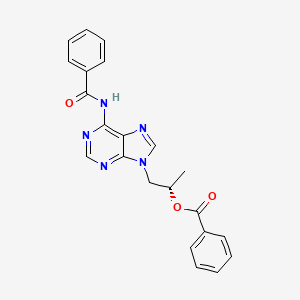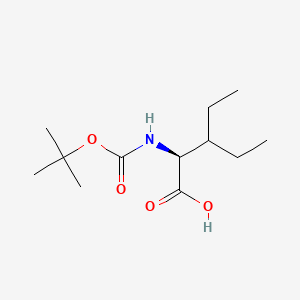
N-Boc-3-éthyl L-Norvaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-3-ethyl L-Norvaline, also known as tert-butyl (2S)-2-(3-ethylpentanamido)-4-methylpentanoate, is a derivative of the amino acid norvaline. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is primarily used in peptide synthesis and proteomics research due to its stability and ease of handling .
Applications De Recherche Scientifique
N-Boc-3-ethyl L-Norvaline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Proteomics Research: Employed in the study of protein structure and function.
Drug Development: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme-substrate interactions and metabolic pathways
Mécanisme D'action
Target of Action
N-Boc-3-ethyl L-Norvaline is known to target n-acetylornithine carbamoyltransferase and putative ornithine carbamoyltransferase . These enzymes play a crucial role in the urea cycle, which is essential for the detoxification and removal of nitrogenous wastes.
Mode of Action
It is believed to interact with its targets, leading to changes in the enzymatic activity of n-acetylornithine carbamoyltransferase and putative ornithine carbamoyltransferase . This interaction may alter the normal functioning of the urea cycle.
Biochemical Pathways
The biochemical pathways affected by N-Boc-3-ethyl L-Norvaline are likely related to the urea cycle and the metabolism of amino acids, given its interaction with enzymes involved in these processes . The downstream effects of these alterations could potentially influence various physiological processes, including nitrogen waste removal and amino acid metabolism.
Action Environment
The action, efficacy, and stability of N-Boc-3-ethyl L-Norvaline could potentially be influenced by various environmental factors. These may include pH, temperature, and the presence of other biochemical entities in the environment . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-ethyl L-Norvaline typically involves the protection of the amino group of 3-ethyl L-Norvaline with a tert-butoxycarbonyl (Boc) group. The reaction is usually carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is conducted in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
In an industrial setting, the production of N-Boc-3-ethyl L-Norvaline follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-3-ethyl L-Norvaline undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction: While less common, the ethyl side chain can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: 3-ethyl L-Norvaline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the ethyl side chain.
Reduction: Reduced derivatives of the ethyl side chain.
Comparaison Avec Des Composés Similaires
N-Boc-3-ethyl L-Norvaline can be compared with other Boc-protected amino acids, such as:
N-Boc-L-Norvaline: Similar structure but without the ethyl side chain.
N-Boc-L-Leucine: Similar structure but with an isobutyl side chain instead of an ethyl side chain.
N-Boc-L-Valine: Similar structure but with an isopropyl side chain instead of an ethyl side chain.
The uniqueness of N-Boc-3-ethyl L-Norvaline lies in its specific side chain, which can impart different properties to the peptides and proteins synthesized using this compound .
Propriétés
IUPAC Name |
(2S)-3-ethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-8(7-2)9(10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFUADFCRJVRNH-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B561958.png)
![Methyl 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]-3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B561959.png)
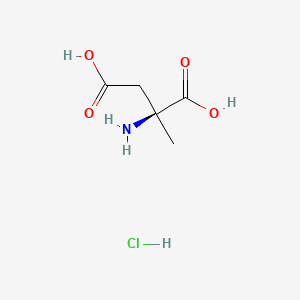
![2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561962.png)
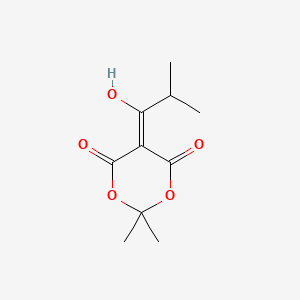
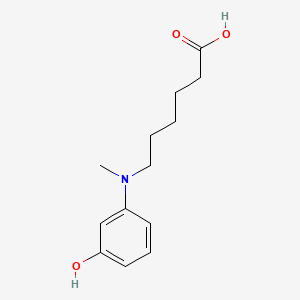
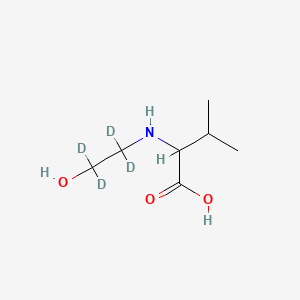
![[2-hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] 4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B561968.png)

